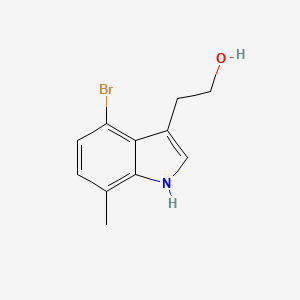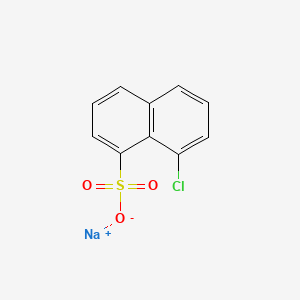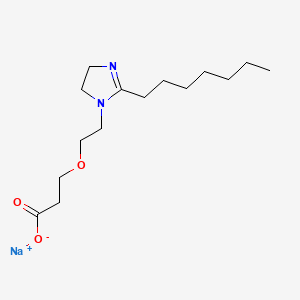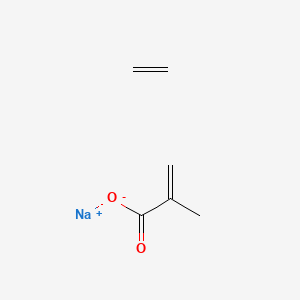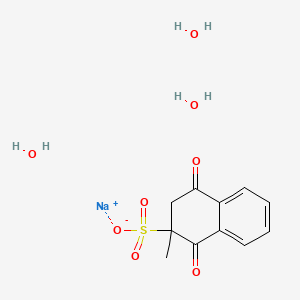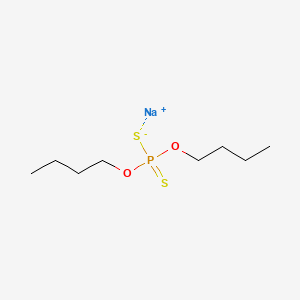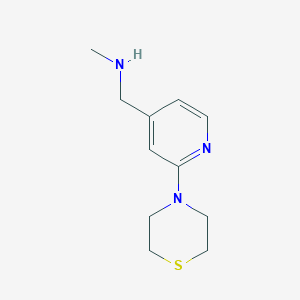
N-Methyl-(2-thiomorpholinopyridin-4-yl)methylamine
Übersicht
Beschreibung
“N-Methyl-(2-thiomorpholinopyridin-4-yl)methylamine” is a chemical compound that belongs to the class of thiomorpholine-containing amines . It is also known as M64.
Molecular Structure Analysis
The molecular formula of “N-Methyl-(2-thiomorpholinopyridin-4-yl)methylamine” is C11H17N3S . The InChI Key is KEXCZGSQJYTNRX-UHFFFAOYSA-N . The SMILES representation is CNCC1=CC(=NC=C1)N2CCSCC2 .Physical And Chemical Properties Analysis
The molecular weight of “N-Methyl-(2-thiomorpholinopyridin-4-yl)methylamine” is 223.34 g/mol . More detailed physical and chemical properties couldn’t be found from the web search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Studies on enamine derivatives of natural compounds, such as lapachol, have shown their significance in biological activity assays. Enamine derivatives synthesized from lapachol and various amines, including morpholine, have been evaluated against Artemia salina, Aedes aegypti, and in cytotoxicity assays using human breast cells, illustrating the potential of these compounds in bioactivity studies (Oliveira et al., 2002).
Antimicrobial Activities
The synthesis of new 1,2,4-triazoles and their derivatives, including Mannich base derivatives involving reactions with amines like morpholine, demonstrates the antimicrobial potential of these compounds. Comprehensive screening for antimicrobial activities against various microbes has revealed significant insights into their utility in addressing microbial resistance (Bayrak et al., 2009).
Inhibition of Nucleoside Transport Proteins
Research into the inhibition of nucleoside transport proteins by C8-alkylamine-substituted purines, including modifications with morpholine, highlights the therapeutic potential in modulating nucleoside transport, which is crucial in various pharmacological and therapeutic contexts (Tromp et al., 2005).
Monoamine Uptake Inhibitors
The development of monoamine uptake inhibitors based on pyrrolidinyl-pentan-1-one analogues, including studies on structure-activity relationships, underlines the importance of such compounds in neuroscience research, particularly in exploring treatments for cocaine abuse and related disorders (Meltzer et al., 2006).
Atmospheric Particle Studies
Investigations into the concentration, size distribution, and dry deposition of amines in atmospheric particles offer critical insights into environmental chemistry and pollution studies. Research has identified various aliphatic and heterocyclic amines, including morpholine, in size-segregated PM samples, contributing to our understanding of secondary organic aerosols and their environmental impacts (Liu et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3S/c1-12-9-10-2-3-13-11(8-10)14-4-6-15-7-5-14/h2-3,8,12H,4-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXCZGSQJYTNRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NC=C1)N2CCSCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640226 | |
| Record name | N-Methyl-1-[2-(thiomorpholin-4-yl)pyridin-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-Methyl-(2-thiomorpholinopyrid-4-yl)methylamine | |
CAS RN |
906352-66-7 | |
| Record name | N-Methyl-1-[2-(thiomorpholin-4-yl)pyridin-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






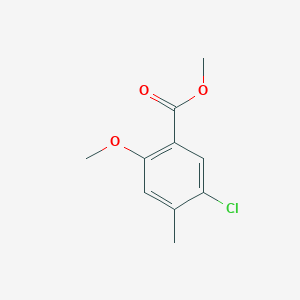


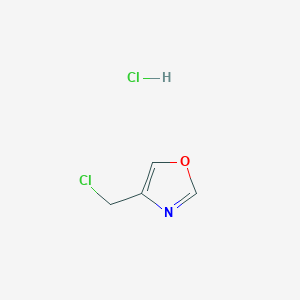
![3-Bromothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1612975.png)
